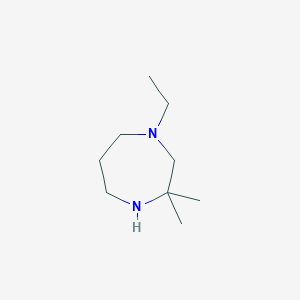

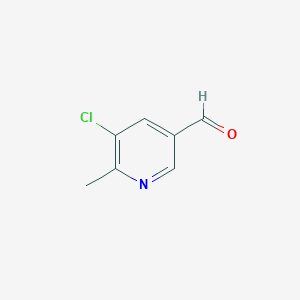

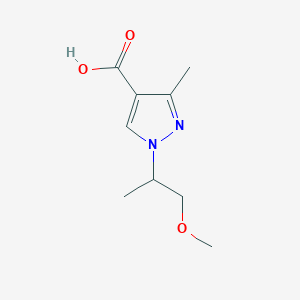

![molecular formula C10H17N3O B1466267 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-amine CAS No. 1239851-83-2](/img/structure/B1466267.png)

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-amine

説明

1-(3,5-Dimethyl-1,2-oxazol-4-yl)methylpyrrolidin-3-amine, or simply 1-DMPA, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of pyrrolidin-3-amine, a cyclic amine that is commonly used in pharmaceuticals and organic synthesis. 1-DMPA is a versatile molecule with a wide range of properties that make it useful for a variety of applications. The compound is a colorless solid with a molecular weight of 213.3 g/mol and a melting point of 122-123°C. It is soluble in water and is stable in most organic solvents.

科学的研究の応用

Synthesis Processes and Intermediate Applications

Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine : This compound is a key intermediate in the preparation of premafloxacin, an antibiotic. The synthesis involves an asymmetric Michael addition and a stereoselective alkylation process (Fleck et al., 2003).

Ring Opening Reaction of 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione : The reaction with pyrrolidine leads to the formation of cyclopentenyl-4H-1,3-dioxine hydrobromides, indicating potential in synthetic organic chemistry (Šafár̆ et al., 2000).

Catalyzed Synthesis of Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines : Demonstrates the use in synthesizing new tricyclic compounds, which could have implications in pharmaceutical research (Khashi et al., 2015).

Synthesis of Derivatives of 2-Aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic Acid : This research shows the potential for creating functional derivatives used for further chemical transformations (Prokopenko et al., 2010).

Synthesis of Pyridine-Pyrimidines and Their Bis-Derivatives : The compound is used in the efficient synthesis of pyridine-pyrimidines, indicating its role in creating complex organic structures (Rahmani et al., 2018).

Synthesis of 1,4-Dihydropyridine Derivatives : This research shows its use in creating 1,4-dihydropyridine derivatives, which are important in medicinal chemistry (Stanovnik et al., 2002).

Reduction of 3‐Phenyl‐6H‐1,2‐Oxazines : The study shows its role in synthesizing amino alcohols and related compounds, which are crucial in pharmaceutical synthesis (Zimmer et al., 1992).

Bohlmann-Rahtz Heteroannulation Reactions : Demonstrates the use in synthesizing dimethyl sulfomycinamate, a component of thiopeptide antibiotics (Bagley et al., 2005).

Chemical Transformations and Reactions

Aromatic Nucleophilic Substitution Reactions : The compound's derivatives participate in nucleophilic substitution reactions with various amines, showcasing its versatility in organic synthesis (Sekiguchi et al., 1989).

Aerobic Oxidation of Cyclic Amines to Lactams : This study highlights its role in the efficient oxidative transformation of cyclic amines to lactams, important in chemical manufacturing (Dairo et al., 2016).

Ring Transformation of Triaryl-2H-furo[3,2-b]pyrrole-2,6(6aH)-diones : Shows its catalytic role in ring-transformation reactions, useful in creating complex heterocyclic structures (Mataka et al., 1992).

作用機序

Target of Action

Compounds containing the oxazole ring, such as this one, are known to have a broad range of biological activities . They can interact with various enzymes, receptors, and other proteins in the body.

Biochemical Pathways

Again, without specific information, it’s hard to say exactly which biochemical pathways this compound affects. Oxazole derivatives are known to affect a wide range of pathways due to their broad biological activity .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the way it is administered. Oxazole derivatives are generally well absorbed and distributed throughout the body, but the specifics would depend on the exact structure of the compound .

特性

IUPAC Name |

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-7-10(8(2)14-12-7)6-13-4-3-9(11)5-13/h9H,3-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHGPWSWZMVZQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B1466184.png)

![Ethyl 6,6-dimethyl-3-[(2-pyridinylcarbonyl)amino]-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B1466195.png)

![2-{7,9-Dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B1466204.png)

![[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1466206.png)